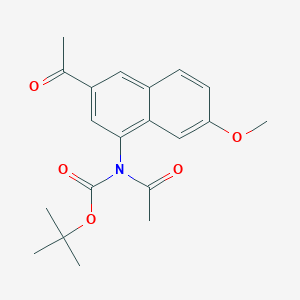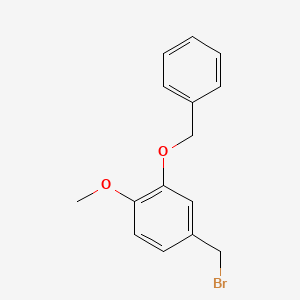
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry and biology.
Métodos De Preparación
The synthesis of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate typically involves the protection of amino functions using tert-butyl groups. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the appropriate amine . The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Análisis De Reacciones Químicas
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.
Aplicaciones Científicas De Investigación
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine and the corresponding tert-butyl carbamate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
tert-Butyl methyl ether: Used as a solvent and fuel additive.
tert-Butyl acetate: Used as a solvent in coatings and adhesives.
The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amino groups, making it valuable in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVALBVJKOAQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469651 |
Source


|
| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871731-76-9 |
Source


|
| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)








![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

